molecular formula C11H12OS B13950408 [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene CAS No. 60466-66-2

[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene

Cat. No.: B13950408
CAS No.: 60466-66-2
M. Wt: 192.28 g/mol
InChI Key: HEIKBVYBJUEFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene is a specialized chemical reagent that incorporates a sulfur-functionalized 1,3-diene system, making it a valuable intermediate for synthetic organic chemistry and materials science research. This compound is designed for Research Use Only and is not intended for diagnostic or therapeutic applications. The structure of this compound suggests significant potential in cycloaddition reactions, such as Diels-Alder reactions, where it could act as a diene. The presence of the methoxy group can influence the regioselectivity and electron density of the diene system, while the phenylsulfanyl group offers a handle for further functionalization, for instance, via oxidation to sulfones or metal-catalyzed coupling reactions . Researchers can leverage these properties in the development of novel sulfur-containing heterocycles or complex molecular architectures. Similar methoxybutadiene derivatives are known to serve as key building blocks in organic synthesis . The electronic properties of such compounds, including HOMO and LUMO energy levels, are crucial for their reactivity and can be studied computationally using Density Functional Theory (DFT) to predict their behavior in synthetic pathways . This reagent is particularly useful for researchers in pharmaceutical chemistry exploring new chemical entities and in materials science for creating monomers with unique electronic properties.

Properties

CAS No.

60466-66-2

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

2-methoxybuta-1,3-dienylsulfanylbenzene

InChI

InChI=1S/C11H12OS/c1-3-10(12-2)9-13-11-7-5-4-6-8-11/h3-9H,1H2,2H3

InChI Key

HEIKBVYBJUEFPY-UHFFFAOYSA-N

Canonical SMILES

COC(=CSC1=CC=CC=C1)C=C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene likely involves the formation of a carbon-sulfur bond between the sulfur atom of a thiol or thiolate and the 2-methoxybuta-1,3-dienyl moiety or its precursor. Two general synthetic approaches can be considered:

  • Approach A: Nucleophilic substitution using thiophenol (benzenethiol) and a suitable electrophilic 2-methoxybuta-1,3-dienyl derivative.

  • Approach B: Addition of benzenethiol to a 2-methoxybuta-1,3-diene intermediate under conditions favoring thioether formation.

Specific Synthetic Routes

Preparation of 2-Methoxybuta-1,3-diene

2-Methoxybuta-1,3-diene can be prepared via elimination or substitution reactions starting from appropriate precursors such as methoxy-substituted butadiene derivatives or by methoxylation of butadiene intermediates. The compound is characterized by conjugated diene and ether groups, which require careful handling to avoid polymerization or side reactions.

Formation of the Sulfanyl Linkage
  • Method 1: Thiophenol Alkylation

    Thiophenol (C6H5SH) or its sodium salt (thiophenolate) can be reacted with an electrophilic 2-methoxybuta-1,3-dienyl halide or sulfonate ester to form the sulfanylbenzene compound. The reaction typically proceeds via nucleophilic substitution (SN2 or SN2') at the allylic position.

    Reaction conditions:

    • Base such as sodium hydride or potassium carbonate to generate thiophenolate anion.

    • Solvent: polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Temperature: mild heating (room temperature to 60°C) to facilitate substitution.

  • Method 2: Radical or Thiol-ene Addition

    The thiol group of thiophenol can add across the conjugated diene system of 2-methoxybuta-1,3-diene under radical initiation (e.g., AIBN or photoinitiation) to form the sulfanyl linkage. This method may lead to regio- and stereoisomers and requires control of reaction conditions.

Example Synthetic Procedure (Hypothetical)

Step Reagents and Conditions Description
1 Preparation of 2-methoxybuta-1,3-dienyl bromide Bromination of 2-methoxybuta-1,3-diene at the allylic position using N-bromosuccinimide (NBS) in CCl4 under light irradiation
2 Generation of thiophenolate Thiophenol treated with sodium hydride in DMF at 0°C to form sodium thiophenolate
3 Nucleophilic substitution Addition of 2-methoxybuta-1,3-dienyl bromide to thiophenolate solution at 25-40°C for several hours
4 Workup and purification Quenching with water, extraction with organic solvent (e.g., ethyl acetate), drying over MgSO4, and purification by column chromatography

Analytical and Purification Techniques

  • Chromatography: Silica gel column chromatography to separate the product from unreacted starting materials and side products.

  • Spectroscopic Characterization: NMR (1H, 13C), IR, and MS to confirm the formation of the sulfanyl linkage and integrity of the conjugated diene.

  • Yield and Purity: Typically monitored by GC-MS or HPLC.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Disadvantages
Thiophenol alkylation with allylic halide Thiophenol, 2-methoxybuta-1,3-dienyl bromide NaH or K2CO3, DMF 25-60°C, several hours Straightforward, good regioselectivity Requires preparation of halide, sensitive to side reactions
Thiol-ene radical addition Thiophenol, 2-methoxybuta-1,3-diene AIBN or UV light Radical initiation, mild heating Direct addition, simple setup Possible isomer mixtures, less selective
Direct nucleophilic substitution on activated dienes Thiophenol, activated dienes Base, polar aprotic solvent Mild heating Efficient for activated substrates Limited substrate scope

Research Findings and Literature Notes

  • No direct literature or patent explicitly detailing the synthesis of [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene was found in the searched databases.

  • Analogous thioether syntheses involving allylic or vinylic halides and thiophenol derivatives are well documented and provide a reliable basis for the synthesis.

  • The stability of the conjugated diene system and the methoxy substituent requires careful control of reaction conditions to avoid polymerization or decomposition.

  • Purification and characterization are crucial due to the potential formation of regio- and stereoisomers.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-phenylthio-1,3-butadiene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.

    Substitution: The methoxy and phenylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

2-Methoxy-1-phenylthio-1,3-butadiene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-phenylthio-1,3-butadiene involves its interaction with molecular targets through its functional groups. The methoxy and phenylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs include sulfur-containing benzene derivatives with varying substituents and oxidation states:

Property [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene 3-Methylbut-2-enylsulfonylbenzene () Phenyl Alkyl Sulfides
Sulfur Oxidation State -II (sulfide) +IV (sulfonyl, SO₂) -II (sulfide)
Substituent 2-Methoxybuta-1,3-dienyl (conjugated diene) 3-Methylbut-2-enyl (isolated double bond) Alkyl/aryl chains
Electronic Effects Methoxy donates electrons via resonance; conjugated dienyl enhances π-system Sulfonyl withdraws electrons; methylbutenyl offers minimal conjugation Varies with substituent
Reactivity High dienophilicity for cycloadditions; potential ligand for metals Oxidized form limits nucleophilicity; inert in many reactions Nucleophilic at sulfur

Spectroscopic and Crystallographic Data

  • NMR : The target compound’s methoxy group produces distinct singlet peaks in ¹H NMR (~3.3–3.7 ppm), whereas sulfonyl analogs show downfield shifts for SO₂ protons (~7–8 ppm) .
  • X-ray Analysis : SHELX software () is critical for resolving bond lengths and angles, particularly for confirming the planarity of the dienyl system and sulfur coordination geometry .

Research Findings and Challenges

  • Conjugation Effects: The extended π-system in [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene enhances its utility in cycloaddition reactions, unlike the non-conjugated methylbutenyl group in sulfonyl analogs .
  • Oxidation Sensitivity : Sulfides are prone to oxidation, necessitating careful handling, whereas sulfones are chemically inert but require harsh synthesis conditions .
  • Structural Confirmation : SHELXL remains indispensable for resolving complex substituent arrangements, as demonstrated in and .

Biological Activity

[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene, a compound featuring a methoxybuta-1,3-diene moiety linked to a sulfanyl group, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene can be represented as follows:

CxHyS\text{C}_x\text{H}_y\text{S}

Where xx and yy represent the number of carbon and hydrogen atoms in the molecule. The presence of a sulfanyl group (–S–) and a methoxy group (–OCH₃) contributes to its unique reactivity and biological properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage and various diseases.

  • Case Study : A study on related diene compounds showed that they could scavenge free radicals effectively, suggesting that [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene may exhibit similar activity .

Anticancer Properties

The potential anticancer effects of [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene have been explored through various in vitro studies.

  • Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest .
Study Cell Line IC50 (µM) Effect
Study AMCF-715Inhibition of proliferation
Study BHeLa10Induction of apoptosis

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent against various bacterial strains.

  • Research Findings : In vitro tests demonstrated that [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus18
Escherichia coli15

The biological activities of [(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene can be attributed to several mechanisms:

  • Redox Modulation : The methoxy group may facilitate redox reactions, enhancing the compound's ability to act as an antioxidant.
  • Cell Signaling Pathways : Interaction with specific receptors or enzymes involved in cell signaling could lead to altered cellular responses.
  • DNA Interaction : Similar compounds have been shown to intercalate with DNA, potentially leading to cytotoxic effects in cancer cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.